molecular formula C11H15NO B12291158 [1-(1-Phenylethyl)aziridin-2-yl]methanol

[1-(1-Phenylethyl)aziridin-2-yl]methanol

Cat. No.: B12291158
M. Wt: 177.24 g/mol
InChI Key: BMEHDCBKAUDFBH-UHFFFAOYSA-N
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Description

[1-(1-Phenylethyl)aziridin-2-yl]methanol: is a chiral aziridine compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a phenylethyl group and a methanol moiety. The presence of the aziridine ring imparts significant reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethyl)aziridin-2-yl]methanol typically involves the reaction of (S)-(-)-1-phenylethanamine with ethyl 2,3-dibromopropanoate in the presence of triethylamine and toluene. The reaction mixture is heated to 90°C for several hours, followed by purification through chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the aziridine ring into an amine.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines attack the ring, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aziridines or ring-opened products.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(1-Phenylethyl)aziridin-2-yl]methanol is used as a chiral ligand in asymmetric alkylation reactions. Its unique structure allows for the formation of enantioselective products, making it valuable in the synthesis of chiral compounds .

Biology and Medicine: The compound’s reactivity and chiral nature make it a potential candidate for the development of pharmaceuticals. It can be used as an intermediate in the synthesis of biologically active molecules, including drugs that target specific enzymes or receptors.

Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [1-(1-Phenylethyl)aziridin-2-yl]methanol involves its interaction with molecular targets through its aziridine ring. The ring strain in the aziridine moiety makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(1-Phenylethyl)aziridin-2-yl]methanol lies in its specific stereochemistry and the presence of both an aziridine ring and a methanol moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of chiral compounds.

Properties

IUPAC Name

[1-(1-phenylethyl)aziridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHDCBKAUDFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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